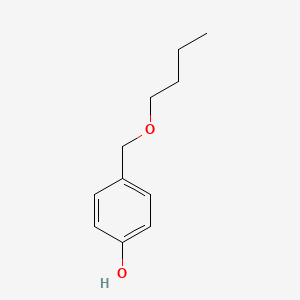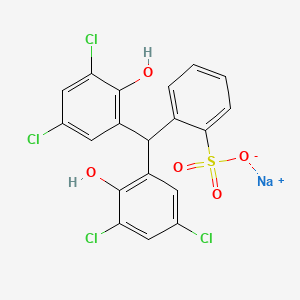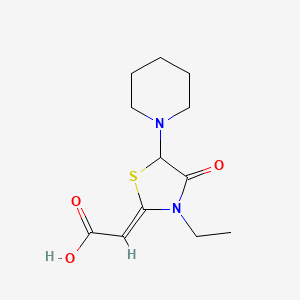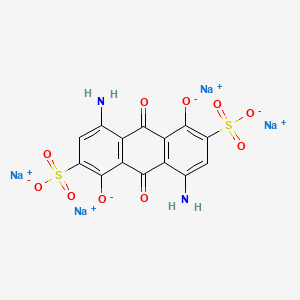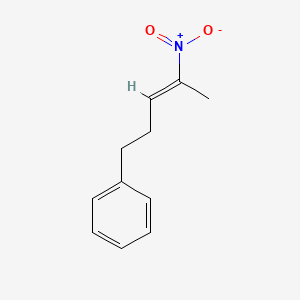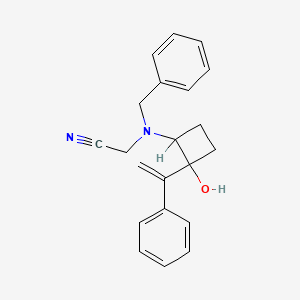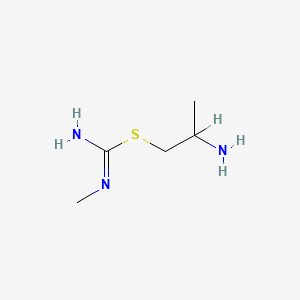
2,11-Dimethyl-2,11-dipropyl-1,12-dodecanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,11-Dimethyl-2,11-dipropyl-1,12-dodecanediol: is an organic compound with the molecular formula C20H42O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a dodecane backbone. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,11-Dimethyl-2,11-dipropyl-1,12-dodecanediol typically involves multi-step organic reactions. One common method includes the alkylation of a dodecanediol precursor with methyl and propyl groups under controlled conditions. The reaction may require catalysts such as Lewis acids to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl groups in 2,11-Dimethyl-2,11-dipropyl-1,12-dodecanediol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes by removing the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like or under acidic conditions.
Reduction: Reagents such as or .
Substitution: Reagents like for halogenation or for amination.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Halides or amines.
Aplicaciones Científicas De Investigación
Chemistry: 2,11-Dimethyl-2,11-dipropyl-1,12-dodecanediol is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of diols on cellular processes. It may also serve as a building block for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives could have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: In industrial applications, this compound can be used as a plasticizer or as a component in the formulation of lubricants and surfactants.
Mecanismo De Acción
The mechanism by which 2,11-Dimethyl-2,11-dipropyl-1,12-dodecanediol exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic dodecane backbone allows it to interact with lipid membranes, potentially altering membrane properties and affecting cellular processes.
Comparación Con Compuestos Similares
1,12-Dodecanediol: A simpler diol with a similar backbone but without the methyl and propyl substitutions.
2,11-Dimethyl-1,12-dodecanediol: Similar structure but lacks the propyl groups.
2,11-Dipropyl-1,12-dodecanediol: Similar structure but lacks the methyl groups.
Uniqueness: 2,11-Dimethyl-2,11-dipropyl-1,12-dodecanediol is unique due to the presence of both methyl and propyl groups, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
85018-69-5 |
|---|---|
Fórmula molecular |
C20H42O2 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
2,11-dimethyl-2,11-dipropyldodecane-1,12-diol |
InChI |
InChI=1S/C20H42O2/c1-5-13-19(3,17-21)15-11-9-7-8-10-12-16-20(4,18-22)14-6-2/h21-22H,5-18H2,1-4H3 |
Clave InChI |
MIBLVGMHYUMPOE-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(CCCCCCCCC(C)(CCC)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


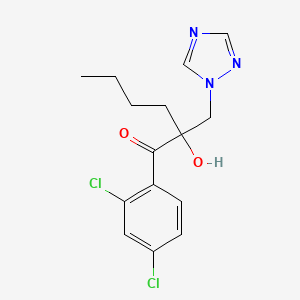
![5-Chloro-2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B12691433.png)
